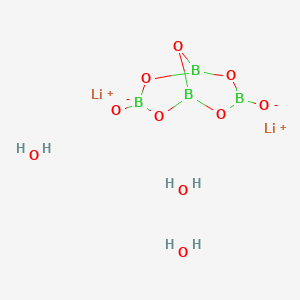![molecular formula C9H12ClNO3 B6304713 Ethyl 5,6-dihydro-4H-furo[2,3-c]pyrrole-3-carboxylate HCl CAS No. 2177264-20-7](/img/structure/B6304713.png)
Ethyl 5,6-dihydro-4H-furo[2,3-c]pyrrole-3-carboxylate HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5,6-dihydro-4H-furo[2,3-c]pyrrole-3-carboxylate HCl, also known as ethyl 5,6-dihydro-4H-furo[2,3-c]pyrrole-3-carboxylate hydrochloride, is a synthetic organic compound with a molecular formula of C10H11ClO3. It is a white crystalline solid with a melting point of 140-141°C and a molecular weight of 212.64 g/mol. It is soluble in water, ethanol, and methanol, and insoluble in ether and chloroform. This compound has many potential applications in scientific research and laboratory experiments.
Mechanism of Action
Ethyl 5,6-dihydro-4H-furo[2,3-c]pyrrole-3-carboxylate HCl is believed to act as a proton donor in the catalytic cycle of enzymatic reactions. It is thought to interact with the active site of the enzyme, forming a complex with the enzyme and inducing a conformational change that facilitates the catalytic reaction.
Biochemical and Physiological Effects
This compound has been shown to inhibit the activity of several enzymes, including protein kinases and cytochrome P450. It has also been shown to inhibit the growth of several types of cancer cells in vitro.
Advantages and Limitations for Lab Experiments
The advantages of using Ethyl 5,6-dihydro-4H-furo[2,3-c]pyrrole-3-carboxylate HCl for laboratory experiments include its low cost, its availability in a range of concentrations, and its stability in aqueous solutions. The main limitation of this compound is its potential toxicity, as it has been shown to be cytotoxic in some cell lines.
Future Directions
For research using Ethyl 5,6-dihydro-4H-furo[2,3-c]pyrrole-3-carboxylate HCl include further investigation into the mechanism of action of this compound, its potential therapeutic applications, and its potential to be used as a biomarker for cancer. Additionally, further research into the synthesis of novel heterocyclic compounds using this compound could lead to the development of new drugs and treatments. Finally, further studies into the structure-activity relationships of this compound could lead to the discovery of new inhibitors of enzymes, such as protein kinases and cytochrome P450.
Synthesis Methods
Ethyl 5,6-dihydro-4H-furo[2,3-c]pyrrole-3-carboxylate HCl can be synthesized by the reaction of this compound 5,6-dihydro-4H-furo[2,3-c]pyrrole-3-carboxylate with hydrochloric acid in an aqueous solution. The reaction is carried out at a temperature of 0-5°C, and the product is purified by recrystallization from ethanol or methanol.
Scientific Research Applications
Ethyl 5,6-dihydro-4H-furo[2,3-c]pyrrole-3-carboxylate HCl is a useful compound for scientific research. It has been used in a variety of studies, including the synthesis of novel heterocyclic compounds, the study of the catalytic activity of metal complexes, and the synthesis of new ligands for transition metal catalysts. It has also been used for the synthesis of biologically active compounds, such as inhibitors of protein kinases and inhibitors of the enzyme cytochrome P450.
properties
IUPAC Name |
ethyl 5,6-dihydro-4H-furo[2,3-c]pyrrole-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3.ClH/c1-2-12-9(11)7-5-13-8-4-10-3-6(7)8;/h5,10H,2-4H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYJHPMYVFGZDBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=COC2=C1CNC2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-t-Butyl 5-ethyl 2,7-diazaspiro[3.5]nonane-2,5-dicarboxylate](/img/structure/B6304651.png)







![t-Butyl 2-(hydroxymethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B6304694.png)

![cis-1,2,3,3a-Tetrahydroindeno[2,1-c]pyrrol-8(8aH)-one HCl](/img/structure/B6304707.png)
![cis-Hexahydro-2H-furo[3,2-b]pyrrole oxalate](/img/structure/B6304716.png)
![[2-(3-Chloro-phenyl)-ethyl]-ethyl-amine hydrochloride](/img/structure/B6304724.png)